N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide
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Overview
Description
“N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . This compound also contains a nitro group and a phenoxy group .
Synthesis Analysis
While the exact synthesis of “N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide” is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a nitro group, and a phenoxy group . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Scientific Research Applications
Genotoxicity and Carcinogenicity of Nitro Aromatic Hydrocarbons
Studies have focused on the high mutagenicity of nitro aromatic hydrocarbons for bacteria and mammalian cells, highlighting their potential environmental and health impacts. These compounds, including nitrobenzo[a]pyrenes, exhibit extraordinary mutagenicity, leading to significant carcinogenic risks, particularly in relation to lung cancer due to exposure to particulate pollutants containing these compounds. The mutagenicity of these compounds, as seen in various studies, underscores the importance of further research into their environmental presence and potential health effects (Tokiwa et al., 1994).
Pharmacological Management of Pheochromocytoma
Research into the management of pheochromocytoma, a type of neuroendocrine tumor, has demonstrated the efficacy of sodium nitroprusside and phenoxybenzamine, highlighting their roles in managing hypertensive episodes and providing a reliable regimen for patient preparation for surgery. These findings support the continued use of these agents in the perioperative management of pheochromocytoma, underscoring the need for further investigation into their mechanisms of action and potential applications in other conditions (Daggett et al., 1978), (Prys‐roberts & Farndon, 2002).
Impact on Vascular Surgery and Cardiopulmonary Bypass
The comparison between sodium nitroprusside and phenoxybenzamine in infants undergoing surgery for congenital heart defects indicates that phenoxybenzamine can better maintain organ perfusion on cardiopulmonary bypass and improve peripheral circulation. This research suggests potential applications of these compounds in improving surgical outcomes and patient recovery in vascular and cardiac surgeries (Motta et al., 2005).
Potential Treatment for Disorders of Tyrosine Metabolism
Nitisinone, a compound with a similar functional group, has been investigated for its role in treating hereditary tyrosinemia type 1 (HT-1) and other disorders of tyrosine metabolism. This highlights the broader potential of similarly structured compounds in treating metabolic disorders, suggesting that further research into N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide could uncover additional therapeutic applications (Lock et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds derived from 6-nitro-1,3-benzothiazole have shown significant activity against pathogenic strains
Mode of Action
It is known that similar compounds interact with their targets through the nitrogen atom of the azo group and oxygen atom phenolic group of the pyridone moiety of the ligands . The compounds behave as bidentate ligands with a metal–ligand ratio of 1:2 .
Biochemical Pathways
Similar compounds have shown antimicrobial, antimycobacterial, and anti-inflammatory activity . This suggests that they may affect pathways related to inflammation and microbial growth.
Result of Action
Similar compounds have shown significant activity against tested pathogenic strains . They have also exhibited increased activity after chelation . Some compounds were even able to cleave all forms of DNA .
Action Environment
It is known that similar compounds show good thermal stability , suggesting that they may be stable under a variety of environmental conditions.
properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c24-19(13-6-9-16(10-7-13)27-15-4-2-1-3-5-15)22-20-21-17-11-8-14(23(25)26)12-18(17)28-20/h1-12H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKXXIIXHZFOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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